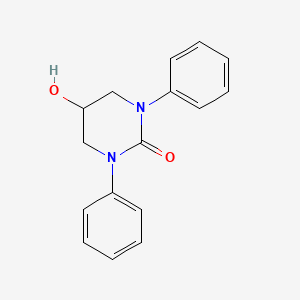
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes and urea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidinone derivative, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a drug candidate.
Medicine: Investigating its therapeutic potential for various diseases.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyrimidinone derivatives with different substituents. Examples include:
- 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-dimethyl-
- 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl-4-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- lies in its specific substituents and their effects on its chemical and biological properties
Propiedades
Número CAS |
917598-49-3 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
5-hydroxy-1,3-diphenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-17(13-7-3-1-4-8-13)16(20)18(12-15)14-9-5-2-6-10-14/h1-10,15,19H,11-12H2 |
Clave InChI |
ZMIZYHBMUKTDNX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


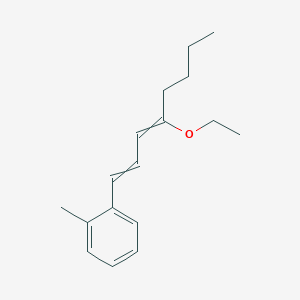
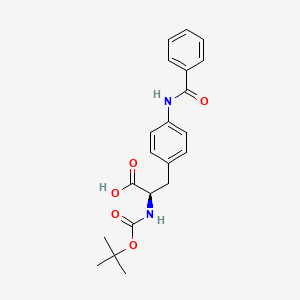


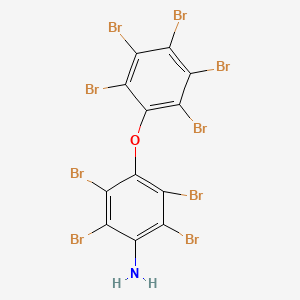
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
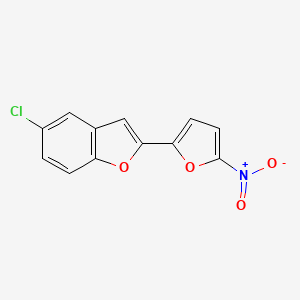

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
